molecular formula C14H18N2O B2635090 1-(1-Benzoylazetidin-3-yl)pyrrolidine CAS No. 2310100-16-2

1-(1-Benzoylazetidin-3-yl)pyrrolidine

Cat. No.: B2635090
CAS No.: 2310100-16-2
M. Wt: 230.311
InChI Key: KXUCXAKIPCYLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoylazetidin-3-yl)pyrrolidine is a chemical compound characterized by the presence of a benzoyl group attached to an azetidine ring, which is further connected to a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Scientific Research Applications

1-(1-Benzoylazetidin-3-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring, a component of Phenyl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoylazetidin-3-yl)pyrrolidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the azetidine ring in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction involving the azetidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoylazetidin-3-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-Benzoylazetidin-3-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound shares a similar core structure but differs in the substituents attached to the azetidine ring.

    Pyrrolidine-2,5-diones: These compounds contain a pyrrolidine ring with additional functional groups, leading to different chemical and biological properties.

Uniqueness: 1-(1-Benzoylazetidin-3-yl)pyrrolidine is unique due to its specific combination of the benzoyl group, azetidine ring, and pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

phenyl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(12-6-2-1-3-7-12)16-10-13(11-16)15-8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCXAKIPCYLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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